环(酪氨酰-酪氨酰)

描述

Synthesis Analysis

The synthesis of cyclo(tyrosyl-tyrosyl) and related cyclotides typically involves solid phase peptide synthesis (SPPS) techniques due to their size and complex structure. SPPS offers a versatile and efficient method for assembling cyclotides, allowing for precise control over the peptide sequence and the formation of the cyclic structure that defines this class of compounds (Craik et al., 2012).

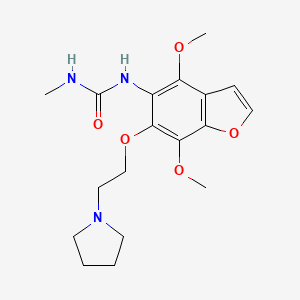

Molecular Structure Analysis

Cyclotides, including cyclo(tyrosyl-tyrosyl), are noted for their unique head-to-tail cyclic peptide backbone and cystine knot motif. This structure is highly stable against thermal, chemical, and enzymatic degradation. The cyclic nature and the disulfide bonds crucially contribute to their rigidity and resistance to breakdown, making them attractive for drug design applications where stability is a key concern (Craik et al., 2012).

Chemical Reactions and Properties

Cyclotides, due to their stable structure, exhibit unique chemical properties. Their cyclic nature and disulfide bonds make them resistant to proteolytic degradation, which is a significant advantage for therapeutic applications. This stability also affects their interaction with biological targets, potentially enhancing their efficacy and selectivity (Craik et al., 2012).

Physical Properties Analysis

The physical properties of cyclotides like cyclo(tyrosyl-tyrosyl) are largely influenced by their compact and stable structure. They are typically soluble in water and other polar solvents, which, combined with their stability, makes them suitable for various biomedical applications, including drug delivery systems.

Chemical Properties Analysis

Cyclotides’ chemical properties are defined by their amino acid composition and structure. The presence of tyrosine residues, for example, can influence the molecule's reactivity and interaction with other molecules. The cyclic nature and the disulfide bonds of cyclotides contribute to their remarkable stability, making them resistant to denaturation and degradation under conditions that would typically break down other peptide-based molecules (Craik et al., 2012).

科学研究应用

抗菌和抗结核应用

环(酪氨酰-酪氨酰)衍生物在抗菌和抗结核疗法中显示出有希望的应用。例如,将环(L-酪氨酰-L-酪氨酸)进行碘取代修饰可使其与结核分枝杆菌酶CYP121结合亲和力增强。这表明有潜力开发用于结核病治疗的紧密结合抑制剂 (Rajput et al., 2019)。此外,将环(L-酪氨酰-L-脯氨酰)进行脂质体封装,这是与环(酪氨酰-酪氨酰)相关的环二肽,已显示出对多种细菌菌株的抗菌活性增强,表明其有可能克服细菌耐药性 (Kilian et al., 2011)。

结构和构象研究

环(酪氨酰-酪氨酰)及其衍生物的结构和构象特征对于理解它们的生物活性至关重要。使用X射线晶体学和光谱学的研究揭示了这些环二肽的独特构象,这对于它们与生物分子的相互作用至关重要。例如,已经研究了环(酪氨酰-脯氨酰)的结构和构象,显示了含脯氨酸残基的环二肽的不寻常构象 (Milne et al., 1992)。

催化和酶促相互作用

环(酪氨酰-酪氨酰)已被确定为结核分枝杆菌细胞色素P450 CYP121的底物。这种相互作用及随后的催化活性已被广泛研究,为了解CYP121的生物功能以及设计抗分枝杆菌药物提供了见解 (Belin et al., 2009)。

在聚合物和材料科学中的应用

环(酪氨酰-酪氨酰)衍生物已在聚合物和材料科学中得到探索。例如,将环-[(S)-酪氨酰-(S)-组氨酸]的衍生物连接到聚合物上,并显示其催化芳香醛转化为氰醇的能力,尽管对映选择性较低。这表明在催化和材料化学中有潜在应用 (Kim & Jackson, 1992)。

肽相互作用中的构象方面

环(酪氨酰-酪氨酰)及其衍生物已被用于研究肽与蛋白酶相互作用的构象方面。这项研究为了解肽-蛋白质相互作用的动态提供了宝贵的见解,这对于理解各种生物过程至关重要 (Tsetlin et al., 1975)。

安全和危害

- Safety Data : Limited safety studies are available for Cyclo(tyrosyl-tyrosyl). Further research is needed to determine its specific toxicity and safety profile.

- Laboratory Safety : When handling this compound, adhere to relevant laboratory safety protocols to ensure the well-being of personnel.

未来方向

Future research should focus on:

- Elucidating the full range of biological activities.

- Investigating potential therapeutic applications.

- Assessing long-term safety and toxicity.

Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of Cyclo(tyrosyl-tyrosyl). For specific applications, consult appropriate laboratories or pharmaceutical companies1.

属性

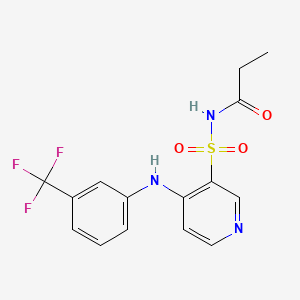

IUPAC Name |

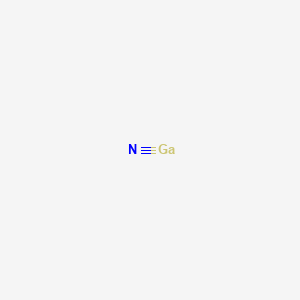

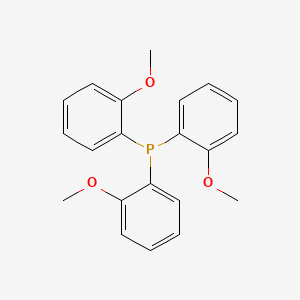

3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPCLOGFGKJCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971679 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(tyrosyl-tyrosyl) | |

CAS RN |

5625-40-1 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(tyrosyl-tyrosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)